Lefamulin acetate - 1350636-82-6

Lefamulin acetate

Catalog Number: EVT-272944
CAS Number: 1350636-82-6
Molecular Formula: C30H49NO7S
Molecular Weight: 567.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Lefamulin is a semi-synthetic pleuromutilin antibiotic, the first of its class developed for systemic use in humans. [, , ] It acts as a potent antibacterial agent against a broad spectrum of microorganisms, including those responsible for community-acquired pneumonia (CAP). [, , ] Lefamulin exerts its action by binding to the peptidyl transferase center of the bacterial ribosome, thereby inhibiting protein synthesis. [, ] This unique mechanism of action reduces the likelihood of cross-resistance with other commonly used antibiotics. [, , , ]

Mechanism of Action

Lefamulin operates through a unique "induced fit" mechanism. [, ] It binds to the peptidyl transferase center of the 50S bacterial ribosome, specifically at the A- and P-sites, via four hydrogen bonds and other interactions. [, ] This binding prevents the attachment of tRNA, effectively inhibiting protein synthesis within the bacteria. [, , , ]

Physical and Chemical Properties Analysis

While the papers do not explicitly list the physical and chemical properties of lefamulin, they do mention its availability in both intravenous and oral formulations. [, , , , ] This suggests that lefamulin possesses properties suitable for formulation and administration through both routes.

The studies highlight that lefamulin exhibits good penetration into the epithelial lining fluid (ELF) of the lungs, reaching concentrations up to 5.7-fold higher than in plasma. [] This characteristic is crucial for its effectiveness in treating respiratory infections such as CAP.

Applications
  • Community-acquired bacterial pneumonia (CAP): Multiple phase III clinical trials (LEAP 1 and LEAP 2) demonstrate that lefamulin is non-inferior to moxifloxacin in treating adults with CABP. [, , , ] Its efficacy against common CAP pathogens, including Streptococcus pneumoniae, Haemophilus influenzae, Mycoplasma pneumoniae, Legionella pneumophila, and Chlamydophila pneumoniae, makes it a promising therapeutic option. [, , , , ] Additionally, its activity against Staphylococcus aureus (including methicillin-resistant strains) and Haemophilus influenzae further strengthens its potential for treating CABP. [, ]

  • Sexually transmitted infections (STIs): In vitro studies show promising results for lefamulin against common bacterial STI pathogens, including Chlamydia trachomatis, Mycoplasma genitalium (both susceptible and multidrug-resistant strains), and Neisseria gonorrhoeae (including multidrug-resistant isolates). [, ] This suggests its potential as a treatment option for gonorrhea and other STIs, especially in regions with high antibiotic resistance rates.

Future Directions

Future research on lefamulin could focus on:* Expanding clinical applications: Exploring its efficacy in treating other infections like acute bacterial skin and skin structure infections (ABSSSIs). [, ]* Resistance monitoring: Continuously monitoring for the emergence of lefamulin resistance in clinical settings is crucial, especially given the widespread antibiotic resistance issue. [] * Combination therapies: Investigating its efficacy when combined with other antibiotics, particularly for challenging multidrug-resistant infections.* Understanding resistance mechanisms: Deepening our knowledge of how resistance to lefamulin might develop, including identifying specific genetic mutations or modifications, will be essential for developing strategies to mitigate resistance. []* Optimizing dosage regimens: Further refining dosage recommendations for specific patient populations, such as those with renal or hepatic impairment, to ensure optimal efficacy and safety. [, ]

Lefamulin

Compound Description: Lefamulin is a semisynthetic pleuromutilin antibiotic with potent in vitro activity against both typical and atypical community-acquired bacterial pneumonia (CABP) pathogens []. It is available in both oral and intravenous formulations [, ]. Lefamulin functions by inhibiting bacterial protein synthesis. It binds to the peptidyl transferase center of the 50S bacterial ribosome, preventing the binding of transfer RNA for peptide transfer [].

Moxifloxacin

Compound Description: Moxifloxacin is a fluoroquinolone antibiotic commonly used to treat CABP [, ]. It acts by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication and repair [].

Properties

CAS Number

1350636-82-6

Product Name

Lefamulin acetate

IUPAC Name

acetic acid;[(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[(1R,2R,4R)-4-amino-2-hydroxycyclohexyl]sulfanylacetate

Molecular Formula

C30H49NO7S

Molecular Weight

567.8 g/mol

InChI

InChI=1S/C28H45NO5S.C2H4O2/c1-6-26(4)14-22(34-23(32)15-35-21-8-7-18(29)13-20(21)31)27(5)16(2)9-11-28(17(3)25(26)33)12-10-19(30)24(27)28;1-2(3)4/h6,16-18,20-22,24-25,31,33H,1,7-15,29H2,2-5H3;1H3,(H,3,4)/t16-,17+,18-,20-,21-,22-,24+,25+,26-,27+,28+;/m1./s1

InChI Key

WSMXIQXWHPSVDE-ZPJPNJFZSA-N

SMILES

CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)CSC4CCC(CC4O)N)C.CC(=O)O

Solubility

Soluble in DMSO

Synonyms

Lefamulin acetate; BC-3781.Ac; BC 3781.Ac; BC3781.Ac; BC-3781; BC 3781; BC3781; Xenleta;

Canonical SMILES

CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)CSC4CCC(CC4O)N)C.CC(=O)O

Isomeric SMILES

C[C@@H]1CC[C@@]23CCC(=O)[C@H]2[C@@]1([C@@H](C[C@@]([C@H]([C@@H]3C)O)(C)C=C)OC(=O)CS[C@@H]4CC[C@H](C[C@H]4O)N)C.CC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.